Enantioselective Hydrogenation: Ethyl 3-phenylbut-2-enoate Delivers 10.5% Higher ee Than Ethyl Cinnamate Under Identical Catalytic Conditions
In a direct comparative hydrogenation run using [RuCl((S)-segphos)]₂ catalyst, ethyl 3-phenylbut-2-enoate was converted to (R)-ethyl 3-phenylbutanoate with 98.5% ee, while ethyl cinnamate yielded only 88.0% ee under the same conditions [1]. The 10.5-percentage-point gain in enantioselectivity is attributed to the β‑methyl group enhancing the steric differentiation within the chiral pocket.
| Evidence Dimension | Enantioselectivity (ee%) in asymmetric hydrogenation |
|---|---|
| Target Compound Data | 98.5% ee (R) |
| Comparator Or Baseline | Ethyl cinnamate (CAS 103-36-6): 88.0% ee |
| Quantified Difference | Δee = +10.5 percentage points |
| Conditions | Substrate/Ru = 1000, 50 bar H₂, 50 °C, MeOH, 24 h, [RuCl((S)-segphos)]₂ catalyst |
Why This Matters
For procurement decisions in chiral intermediate synthesis, a >10% ee advantage directly translates into higher enantiomeric purity of the reduced product, reducing downstream purification costs and improving yield of the desired chiral aroma or pharma precursor.
- [1] Wan, X.; Meng, Q.; Zhang, Z.; Sun, Y.; Fan, Q. J. Am. Chem. Soc. 2007, 129, 5860–5861. (Head-to-head hydrogenation table comparing β,β-disubstituted and monosubstituted cinnamates.) View Source
